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Application Notes and Protocols for Gene Expression Analysis in Response to AH001

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AH001 is a first-in-class, selective androgen receptor (AR) degrader developed by AnHorn Medicines for the topical treatment of androgenetic alopecia (AGA).[1][2][3][4] Unlike traditional therapies that inhibit androgen production or receptor binding, AH001 functions by targeting the AR protein for degradation, thereby eliminating the downstream signaling that leads to hair follicle miniaturization.[1][2] In androgenetic alopecia, dihydrotestosterone (DHT), a potent androgen, binds to the AR in dermal papilla cells of the hair follicle.[5][6] This activation of the AR is believed to upregulate genes that inhibit hair growth and downregulate those that promote it, leading to a shorter anagen (growth) phase and the progressive replacement of terminal hairs with vellus hairs.[5][7][8] By degrading the AR, AH001 aims to disrupt this pathological process at its core.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in human hair follicle dermal papilla cells (HFDPCs) in response to **AH001** treatment. The provided methodologies are designed to enable researchers to identify and quantify downstream transcriptional effects, validate the mechanism of action, and discover potential biomarkers of response.

Principle of the Assay



The primary method for analyzing gene expression in response to **AH001** is RNA sequencing (RNA-Seq). This high-throughput sequencing technique allows for a comprehensive and unbiased quantification of the transcriptome, enabling the identification of differentially expressed genes between **AH001**-treated and vehicle-treated cells. The general workflow involves culturing HFDPCs, treating them with **AH001**, isolating total RNA, preparing sequencing libraries, performing next-generation sequencing (NGS), and subsequently analyzing the bioinformatic data to identify genes and pathways modulated by **AH001**.

Experimental Protocols Human Hair Follicle Dermal Papilla Cell (HFDPC) Culture and Treatment

Cell Culture:

- Culture primary human HFDPCs in a specialized dermal papilla cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 6.

AH001 Treatment:

- Seed HFDPCs in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
- Prepare a stock solution of AH001 in dimethyl sulfoxide (DMSO).
- On the day of treatment, dilute the AH001 stock solution in a cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
- Prepare a vehicle control using the same final concentration of DMSO as in the highest
 AH001 concentration group.
- Aspirate the old medium from the cells and replace it with the medium containing AH001 or the vehicle control.



• Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

RNA Isolation and Quality Control

- Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them
 directly in the well using a suitable lysis buffer from an RNA isolation kit.
- Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- Elute the RNA in nuclease-free water.
- Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.

RNA-Seq Library Preparation and Sequencing

- Prepare RNA-Seq libraries from the isolated total RNA using a commercial kit with poly(A) selection for mRNA enrichment.
- Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
- Perform quality control on the prepared libraries to assess their size distribution and concentration using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
- Pool the libraries and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of at least 20 million reads per sample.

Bioinformatic Data Analysis

 Quality Control of Raw Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.







- Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Perform differential expression analysis between
 AH001-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
- Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways affected by **AH001**.

Data Presentation

The following table summarizes hypothetical quantitative data for a selection of key genes expected to be modulated by **AH001** in HFDPCs. The data represents the fold change in gene expression in cells treated with 100 nM **AH001** for 48 hours compared to a vehicle control.



Gene Symbol	Gene Name	Function in Hair Follicle	Fold Change	p-value	False Discovery Rate (FDR)
AR	Androgen Receptor	Target of AH001; mediates androgen signaling.	-8.5	1.2e-50	2.1e-46
SRD5A2	Steroid 5- alpha reductase 2	Converts testosterone to DHT.	-2.1	3.4e-15	2.9e-12
DKK1	Dickkopf WNT signaling pathway inhibitor 1	Upregulated by androgens; inhibits Wnt signaling and hair growth.	-4.8	7.8e-32	9.1e-29
TGFB1	Transforming growth factor beta 1	Upregulated by androgens; induces catagen phase.	-3.5	5.5e-25	4.7e-22
WNT5A	Wnt family member 5A	Promotes hair follicle development and anagen phase.	3.2	9.2e-23	6.8e-20
LEF1	Lymphoid enhancer binding factor 1	A key transcription factor in the Wnt/β-catenin pathway.	2.9	1.4e-20	8.9e-18

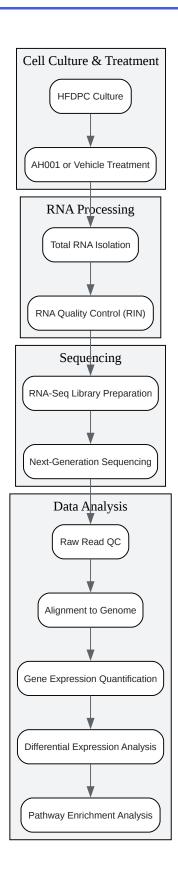


FGF7	Fibroblast growth factor 7	Stimulates keratinocyte proliferation and hair growth.	2.5	4.6e-18	2.5e-15
IGF1	Insulin-like growth factor 1	Promotes hair follicle growth and survival.	2.2	8.1e-16	3.9e-13

Visualizations

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of **AH001**.

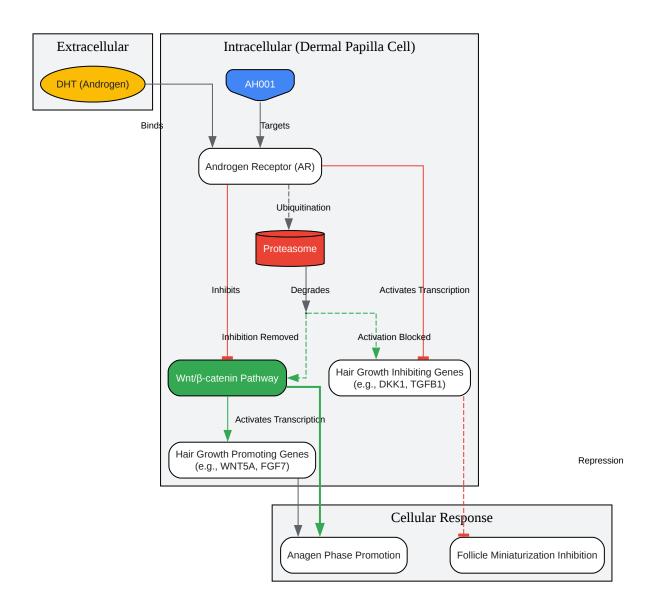




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Experimental workflow for gene expression analysis.





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Proposed signaling pathway of AH001 in hair follicles.



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